8-Bromo-3-methoxyisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-3-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-7-3-2-4-9(11)8(7)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOWJHRDTZPIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680469 | |
| Record name | 8-Bromo-3-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608515-50-0 | |
| Record name | 8-Bromo-3-methoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608515-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-3-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-BROMO-3-METHOXYISOQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 8 Bromo 3 Methoxyisoquinoline
Direct Synthetic Routes to the 8-Bromo-3-methoxyisoquinoline Scaffold
Direct synthesis methodologies aim to construct the this compound ring system from acyclic precursors already bearing the necessary bromo and methoxy (B1213986) functionalities. These routes offer an efficient pathway to the target molecule by incorporating the key substituents at an early stage.
Cyclization Reactions Utilizing Precursors Bearing Bromine and Methoxy Functionalities
Classical isoquinoline (B145761) syntheses, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, provide a foundation for constructing the isoquinoline core. wikipedia.orgorganic-chemistry.orgnrochemistry.comchemistry-reaction.comorganicreactions.orgthermofisher.comnih.govquimicaorganica.orgrug.nlgoogle.comgoogle.comresearchgate.net These methods rely on the intramolecular cyclization of substituted phenethylamine (B48288) or benzaldehyde (B42025) derivatives.
The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be aromatized. wikipedia.orgorganic-chemistry.orgnrochemistry.comnih.govgoogle.com To synthesize this compound via this route, a potential precursor would be N-[2-(2-bromophenyl)ethyl]-2-methoxyacetamide. The electron-donating nature of substituents on the benzene (B151609) ring generally facilitates the electrophilic aromatic substitution required for cyclization. nrochemistry.com
The Pomeranz-Fritsch reaction utilizes the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine. organicreactions.orgthermofisher.comquimicaorganica.orgrug.nlgoogle.comresearchgate.netresearchgate.net For the target compound, 2-bromo-benzaldehyde would be a key starting material. The subsequent cyclization would need to be controlled to achieve the desired substitution pattern. A modification of this reaction has been successfully employed in the synthesis of the related 8-bromo-7-methoxyisoquinoline. researchgate.net
| Cyclization Reaction | General Precursors | Key Reagents | Intermediate |
| Bischler-Napieralski | β-phenylethylamides | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |
| Pomeranz-Fritsch | Benzaldehydes, 2,2-dialkoxyethylamines | Strong Acid (e.g., H₂SO₄) | Benzalaminoacetal |
De Novo Synthesis Strategies Employing Multicomponent Reactions
Multicomponent reactions (MCRs) offer a powerful and efficient approach to complex molecules in a single step, combining three or more starting materials. nih.gov While a specific MCR for this compound is not explicitly documented, the versatility of MCRs allows for the design of a plausible synthetic route. For instance, a reaction involving a 2-bromobenzaldehyde (B122850) derivative, an amine, and a component that provides the C3-methoxy functionality could potentially assemble the desired scaffold. The inherent advantages of MCRs include operational simplicity and synthetic efficiency.
Catalytic Approaches for Isoquinoline Ring Formation with Specific Substitution Patterns
Modern synthetic methods often employ transition metal catalysis to achieve high regioselectivity and functional group tolerance. Palladium-catalyzed cross-coupling reactions, for example, have been utilized in the synthesis of a variety of substituted isoquinolines. nih.govsemanticscholar.org A potential strategy could involve the palladium-catalyzed coupling of a suitably substituted o-halobenzylamine derivative with a precursor that would form the C3-methoxy substituted part of the heterocyclic ring. These catalytic methods offer a convergent and flexible approach to polysubstituted isoquinolines. semanticscholar.org
Post-Synthetic Functionalization of Isoquinoline Derivatives
An alternative to the de novo synthesis is the functionalization of a pre-existing isoquinoline core. This approach involves the sequential introduction of the bromo and methoxy groups onto the isoquinoline scaffold.
Regioselective Bromination of 3-Methoxyisoquinoline (B3108412) Precursors
The direct bromination of 3-methoxyisoquinoline presents a viable route to this compound. Electrophilic aromatic substitution on the isoquinoline ring typically occurs at the C5 and C8 positions. researchgate.net The directing effect of the methoxy group at the C3 position must be considered. Methoxy groups are known to be ortho-para directing activators in electrophilic aromatic substitution. mdpi.comnih.govresearchgate.net This would favor substitution at the C4 position and could also influence the reactivity of the benzene ring.
The interplay between the inherent reactivity of the isoquinoline nucleus and the directing effect of the C3-methoxy group will determine the regioselectivity of the bromination. Experimental studies on the bromination of 8-substituted quinolines have shown that the position of substitution can be controlled. researchgate.net Common brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid are typically employed for such transformations. google.comgoogle.comnih.gov
| Brominating Agent | Typical Conditions | Expected Regioselectivity |
| N-Bromosuccinimide (NBS) | Inert solvent, radical initiator or acid catalyst | C5 and/or C8 |
| Bromine (Br₂) | Lewis acid (e.g., FeBr₃) | C5 and/or C8 |
Methoxy-Group Introduction on Bromo-Isoquinoline Precursors
Introducing a methoxy group at the 3-position of a bromo-isoquinoline precursor can be achieved through nucleophilic aromatic substitution (SNAr). A plausible strategy would involve the synthesis of an 8-bromo-3-haloisoquinoline, such as 8-bromo-3-chloroisoquinoline (B1373807), followed by reaction with sodium methoxide. wikipedia.orglibretexts.org
The reactivity of halogens on the isoquinoline ring towards nucleophilic substitution is dependent on their position, with halogens at C1 being the most reactive. While a halogen at C3 is less reactive, substitution can be achieved, often requiring more forcing conditions. iust.ac.ir The synthesis of the 8-bromo-3-chloroisoquinoline precursor could potentially be accomplished through a multi-step sequence starting from a suitably substituted aniline (B41778) derivative.
| Precursor | Reagent | Reaction Type | Product |
| 8-Bromo-3-chloroisoquinoline | Sodium Methoxide | Nucleophilic Aromatic Substitution | This compound |
Advanced Synthetic Techniques and Methodological Enhancements
Modern organic synthesis has moved towards technologies that offer greater control over reaction conditions, leading to more efficient and sustainable processes. For the production of isoquinoline derivatives, techniques that accelerate reaction rates and allow for continuous, optimized production are of particular interest.
Microwave-Assisted Synthesis for Reaction Acceleration
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. acs.org By utilizing microwave irradiation, this technique can significantly reduce reaction times, often from hours to minutes, while also improving product yields and purity. nih.govfrontiersin.org The process involves the direct heating of reactants through the interaction of microwaves with polar molecules, leading to rapid and uniform heating that is often difficult to achieve with conventional methods. nih.gov
In the context of heterocyclic synthesis, including that of isoquinolines and related structures, MAOS offers distinct advantages. For instance, palladium-catalyzed reactions for constructing 4-substituted isoquinolines have been efficiently carried out under microwave irradiation, achieving high yields in as little as 30 minutes. nih.gov Similarly, syntheses of quinoline-based hybrids and quinazolinones have demonstrated the superiority of microwave heating over conventional oil-bath methods, resulting in higher yields and cleaner products in drastically shorter timeframes. acs.orgfrontiersin.org While specific data for this compound is not detailed, the well-documented success in analogous systems strongly supports its applicability.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Heterocyclic Synthesis
| Reaction Type/Product | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| D-fused quinolines synthesis | Not specified | 2-10 min | Moderate to good yields (43-92%) | nih.gov |
| Quinoline synthesis | 60 min | 4 min | Higher yield | nih.gov |
| 4-Substituted isoquinolines | Not specified | 30 min | 91% yield | nih.gov |
| (Quinazolin-4-ylamino)methylphosphonates | Longer reaction time | 20 min | Higher yields | frontiersin.org |
Flow Chemistry Applications for Continuous Production and Optimization
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production to a continuous, streamlined manufacturing process. nih.gov This technology utilizes micro-structured reactors where reactants are continuously pumped, mixed, and reacted, offering precise control over parameters like temperature, pressure, and reaction time. azolifesciences.com The enhanced heat and mass transfer in these systems allows for safer handling of hazardous reagents and exothermic reactions, which is a significant advantage in industrial applications. nih.govscispace.com
For the synthesis of Active Pharmaceutical Ingredients (APIs) and complex molecules like isoquinoline derivatives, flow chemistry offers several benefits:
Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling unstable intermediates and hazardous reagents. nih.gov
Scalability: Scaling up production is simplified by extending the operation time or by "numbering up" (running multiple reactors in parallel), rather than redesigning large-scale batch reactors. scispace.com
Process Optimization: The ability to rapidly screen and adjust reaction conditions allows for efficient optimization, leading to improved yields and purity.
Integration with Other Technologies: Flow reactors can be coupled with other technologies, such as microwave irradiation or photochemistry, to further enhance reaction efficiency. nih.govresearchgate.net
The application of flow chemistry has been successfully demonstrated in the production of various heterocyclic scaffolds, including quinolines and tetrahydroisoquinolines, on scales ranging from milligrams to kilograms. researchgate.net
Table 2: Advantages of Flow Chemistry in Chemical Synthesis
| Feature | Description | Benefit for Isoquinoline Synthesis |
|---|---|---|
| Precise Control | Accurate management of temperature, pressure, and stoichiometry. | Improved selectivity and yield; reduced byproducts. |
| Enhanced Safety | Small reactor volumes contain hazardous reactions and intermediates safely. | Safer handling of brominating agents and reactive intermediates. |
| Rapid Optimization | Automated systems allow for quick screening of reaction conditions. | Faster development of efficient synthetic routes. |
| Scalability | Production is increased by continuous operation or parallelization. | Seamless transition from laboratory to industrial-scale production. |
| Reproducibility | Consistent reaction environment ensures high batch-to-batch consistency. | High-quality, consistent product output. |
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly integral to the development of modern synthetic routes, aiming to minimize environmental impact and enhance safety. researchgate.netchemijournal.com The synthesis of this compound can be approached with these principles in mind, focusing on several key areas. nih.gov
One primary consideration is the choice of brominating agent. Traditional reagents like molecular bromine are hazardous and corrosive. bookpi.org Green chemistry encourages the use of safer alternatives such as N-Bromosuccinimide (NBS) or reagent systems like a bromide:bromate mixture, which can be generated in situ and offer higher bromine atom efficiency. rsc.orgresearchgate.net
Solvent selection is another critical aspect. Many traditional syntheses rely on hazardous organic solvents. A greener approach involves substituting these with more benign alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions. nih.govnih.gov The use of recyclable catalysts and energy-efficient methods, such as microwave heating, further contributes to a more sustainable process. nih.govfrontiersin.org
Table 3: Green Chemistry Principles Applied to Synthesis
| Principle | Application in Synthesis of this compound |
|---|---|
| Prevention of Waste | Optimizing reactions to maximize yield and minimize byproducts. |
| Atom Economy | Designing syntheses to incorporate the maximum amount of all materials used into the final product. |
| Use of Safer Chemicals | Employing less hazardous brominating agents (e.g., NBS instead of Br₂) and solvents. researchgate.net |
| Energy Efficiency | Utilizing energy-efficient methods like microwave-assisted synthesis to reduce energy consumption. nih.gov |
| Use of Renewable Feedstocks | Exploring starting materials derived from renewable sources where feasible. |
| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. |
Chemical Reactivity and Transformation Pathways of 8 Bromo 3 Methoxyisoquinoline
Transition Metal-Catalyzed Cross-Coupling Reactions at the C-8 Position
The C-8 position of 8-Bromo-3-methoxyisoquinoline is particularly amenable to functionalization through palladium-catalyzed cross-coupling reactions. This suite of reactions provides powerful tools for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, fundamentally expanding the synthetic utility of this isoquinoline (B145761) derivative.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.orgnih.gov This reaction is catalyzed by a palladium complex and requires a base. libretexts.orgyoutube.com For this compound, the Suzuki-Miyaura reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the C-8 position, yielding 8-substituted-3-methoxyisoquinoline derivatives.
The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific coupling partners. nih.govresearchgate.net For instance, challenging couplings involving heteroaryl substrates often require careful optimization of these parameters. nih.govresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst / Precatalyst | Ligand | Base | Solvent(s) | Temperature | Substrate Scope | Ref. |
| Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃ | Dioxane/H₂O | 80 °C | Aryl Bromides | researchgate.net |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | Ambient | Aryl Bromides | youtube.com |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 110 °C | Aryl Carbamates | nih.gov |
| P1-Xantphos | Xantphos | DBU | THF/H₂O | 97 °C | 3-Bromoquinoline | nih.govresearchgate.net |
The Sonogashira reaction is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound allows for the direct installation of an alkynyl moiety at the C-8 position, a valuable transformation for creating rigid structural motifs and intermediates for further synthesis. ajol.info
The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. wikipedia.org Reductive elimination from the resulting complex yields the alkynylated product and regenerates the palladium(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the issue of alkyne homocoupling, a common side reaction. ajol.infoorganic-chemistry.org
Table 2: Conditions for Sonogashira Coupling of Aryl Halides
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature | Substrate Scope | Ref. |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 100 °C | Aryl Bromides | nih.gov |
| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | None | TBAA | NMP | Room Temp | Aryl Bromides | organic-chemistry.org |
| Pd(PPh₃)₄ | CuI | Pyrrolidine | Water/TBAB | Reflux | Aryl Iodides/Bromides | wikipedia.org |
| NHC-Pd Complex | CuI | PPh₃ | Pyrrolidine | Boiling | Aryl Bromides | libretexts.org |
The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling an organohalide with an organozinc reagent. organic-chemistry.org These organozinc compounds are known for their high functional group tolerance. units.it For this compound, a Negishi coupling would involve its reaction with an organozinc halide (R-ZnX) to introduce the 'R' group at the C-8 position.
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. uni-muenchen.de A key advantage is the reactivity of organozinc reagents, which often allows reactions to proceed under mild conditions. organic-chemistry.org The preparation of the organozinc reagent can be achieved through direct insertion of zinc metal or by transmetalation from other organometallic precursors. units.ituni-muenchen.de
Table 3: General Conditions for Negishi Coupling
| Catalyst | Ligand | Organometallic Reagent | Substrate Scope | Ref. |
| Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | Arylzinc reagents | Aryl Chlorides, Bromides, Triflates | organic-chemistry.org |
| Ni(COD)₂ / NHC | N-Heterocyclic Carbene | Arylzinc reagents | Aryl Chlorides | organic-chemistry.org |
| Pd(PPh₃)₄ | PPh₃ (internal) | Organozinc halides | Aryl, Vinyl, Benzyl, or Allyl Halides | organic-chemistry.orgunits.it |
The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgpearson.com This method is valued for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. wikipedia.orgthermofisher.com Reacting this compound with a suitable organostannane reagent provides a pathway to introduce diverse alkyl, alkenyl, aryl, or alkynyl groups at the C-8 position.
The mechanism follows the standard cross-coupling pathway. libretexts.org A significant consideration in Stille coupling is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures. wikipedia.orgmsu.edu The choice of the non-transferable groups on the tin atom can influence the reaction efficiency. libretexts.org
Table 4: General Conditions for Stille Coupling
| Catalyst | Ligand | Organometallic Reagent | Substrate Scope | Ref. |
| Pd(PPh₃)₄ | PPh₃ (internal) | R-Sn(Alkyl)₃ | Aryl, Vinyl Halides; Acyl Chlorides | wikipedia.orglibretexts.org |
| Pd₂ (dba)₃ | P(furyl)₃ | Aryl-SnBu₃ | Aryl Halides | libretexts.org |
| (Ph₃P)₂PdCl₂ | PPh₃ (internal) | Vinyl-SnBu₃ | Vinyl Iodides | libretexts.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgmychemblog.com This reaction has become a premier method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. libretexts.orgorganic-chemistry.org For this compound, this reaction enables the synthesis of 8-amino-3-methoxyisoquinoline derivatives by coupling with primary or secondary amines, or even ammonia (B1221849) equivalents. organic-chemistry.org
The reaction proceeds via oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product and regenerate the catalyst. mychemblog.com The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the success and broad applicability of this reaction. wikipedia.orgyoutube.com
Table 5: Conditions for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature | Amine Scope | Ref. |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 70-100 °C | Primary & Secondary Amines | wikipedia.org |
| Pd(OAc)₂ | t-Bu-XPhos | Cs₂CO₃ | Dioxane | Reflux | Primary & Secondary Amines | mychemblog.com |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | Reflux | Primary & Secondary Amines | mychemblog.com |
Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule, typically using carbon monoxide (CO) as the carbonyl source. nih.gov When applied to this compound, this reaction can be used to synthesize a variety of carbonyl-containing derivatives, such as esters, amides, or aldehydes, at the C-8 position. For example, performing the reaction in the presence of an alcohol (alkoxycarbonylation) yields an ester, while using an amine leads to an amide. nih.gov Formylation, the introduction of an aldehyde group, can be achieved using syngas (a mixture of CO and H₂). nih.gov
The catalytic cycle generally involves the oxidative addition of the aryl bromide to Pd(0), followed by the migratory insertion of CO into the palladium-carbon bond to form a palladium-acyl complex. This intermediate can then react with a nucleophile (like an alcohol or amine) in a reductive elimination step to give the final carbonyl product. nih.govnih.gov
Table 6: Conditions for Palladium-Catalyzed Carbonylation of Aryl Bromides
| Palladium Source | Ligand | CO Source | Nucleophile/Reagent | Product Type | Ref. |
| Pd(OAc)₂ | Xantphos | CO (1 atm) | Methanol | Methyl Ester | nih.gov |
| Pd(OAc)₂ | Xantphos | CO (1 atm) | R₂NH | Amide | nih.gov |
| Pd(OAc)₂ | cataCXium A | CO / H₂ (syngas) | TMEDA (base) | Aldehyde | nih.gov |
Other Emerging Cross-Coupling Methodologies (e.g., Heck, Kumada, Chan-Lam)
Beyond the more common Suzuki and Sonogashira reactions, the bromine atom at the 8-position of this compound is amenable to a variety of other powerful cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These include the Heck, Kumada, and Chan-Lam couplings.
The Heck reaction , which couples aryl halides with alkenes, represents a viable method for introducing alkenyl substituents at the C-8 position. wikipedia.org This palladium-catalyzed reaction typically involves the use of a base and proceeds through a catalytic cycle of oxidative addition, migratory insertion, and beta-hydride elimination. wikipedia.orgorganic-chemistry.org For this compound, this would entail the reaction with an alkene in the presence of a palladium catalyst to yield an 8-alkenyl-3-methoxyisoquinoline derivative. The success of the Heck reaction has been demonstrated in the synthesis of various isoquinoline derivatives, suggesting its applicability to the this compound scaffold. researchgate.netacs.orgconnectjournals.com
The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction could be employed to couple this compound with a variety of alkyl or aryl Grignard reagents. The general applicability of Kumada coupling to aryl bromides is well-documented, making it a strong candidate for the functionalization of the target molecule. rhhz.netnih.gov
The Chan-Lam coupling provides a route to form carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl boronic acid with an amine or an alcohol. nrochemistry.com While the standard Chan-Lam protocol utilizes a boronic acid, variations starting from aryl halides have been developed. This methodology could potentially be used to introduce amino or alkoxy groups at the 8-position of the isoquinoline ring system, offering an alternative to traditional nucleophilic substitution methods. researchgate.net
| Reaction | Coupling Partner | Catalyst | Resulting Bond | Potential Product from this compound |
| Heck Reaction | Alkene | Palladium | C-C | 8-Alkenyl-3-methoxyisoquinoline |
| Kumada Coupling | Grignard Reagent (R-MgX) | Nickel or Palladium | C-C | 8-Alkyl/Aryl-3-methoxyisoquinoline |
| Chan-Lam Coupling | Amine or Alcohol | Copper | C-N or C-O | 8-Amino/Alkoxy-3-methoxyisoquinoline |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of aryl halides. fishersci.se This class of reactions involves the displacement of a leaving group, such as a halide, by a nucleophile.
Direct Displacement of the Bromine Moiety by Nucleophiles
The direct displacement of the bromine atom in this compound by a nucleophile via an SNAr mechanism is challenging under standard conditions. The typical SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. chemistrysteps.comlibretexts.orglibretexts.org For this pathway to be favorable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org These electron-withdrawing groups are necessary to stabilize the negative charge that develops in the Meisenheimer complex. masterorganicchemistry.com
Influence of the Electron-Donating Methoxy (B1213986) Group on SNAr Reactivity
The 3-methoxy group in this compound is an electron-donating group. Instead of stabilizing the negatively charged Meisenheimer intermediate required for an SNAr reaction, this group actually destabilizes it by increasing the electron density on the aromatic ring. Consequently, direct nucleophilic aromatic substitution on this compound is generally disfavored. While reactions with very strong nucleophiles or under harsh conditions might lead to some substitution, it is not the preferred reaction pathway for this molecule. Alternative strategies, such as the aforementioned cross-coupling reactions or metal-halogen exchange followed by quenching with an electrophile, are typically more efficient for the functionalization of the C-8 position. It is important to note that while the methoxy group deactivates the ring towards SNAr, the nitrogen atom in the isoquinoline ring does have an electron-withdrawing inductive effect, which could slightly mitigate the deactivating effect of the methoxy group. However, this is generally not sufficient to promote facile SNAr reactions.
Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching
Metal-halogen exchange is a powerful and widely used method in organic synthesis for the preparation of organometallic reagents from organic halides. wikipedia.org This approach offers a versatile route to functionalize the 8-position of this compound by converting the carbon-bromine bond into a carbon-metal bond, which can then react with a wide array of electrophiles.
Formation of Organolithium and Grignard Reagents
The bromine atom at the C-8 position of this compound can readily undergo metal-halogen exchange with strong organometallic bases, most commonly alkyllithium reagents such as n-butyllithium. ias.ac.intcnj.edu This reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding 8-lithio-3-methoxyisoquinoline. This organolithium species is a potent nucleophile and a strong base.
Alternatively, the corresponding Grignard reagent, 8-(magnesiobromo)-3-methoxyisoquinoline, can be prepared by reacting this compound with magnesium metal. adichemistry.comwikipedia.orgmasterorganicchemistry.com The formation of Grignard reagents often requires an ether solvent such as diethyl ether or THF to stabilize the organomagnesium species. adichemistry.combyjus.com
| Reagent | Product | Typical Conditions |
| n-Butyllithium | 8-Lithio-3-methoxyisoquinoline | THF, -78 °C |
| Magnesium Metal | 8-(Magnesiobromo)-3-methoxyisoquinoline | Diethyl ether or THF |
Reactivity with Carbonyl Compounds and Other Electrophiles
Once formed, both the 8-lithio and the 8-magnesio derivatives of 3-methoxyisoquinoline (B3108412) are highly reactive towards a variety of electrophiles. A particularly useful application is their reaction with carbonyl compounds, such as aldehydes and ketones. masterorganicchemistry.com Addition of the organometallic reagent to the carbonyl carbon results in the formation of a new carbon-carbon bond, leading to the corresponding secondary or tertiary alcohols after an aqueous workup.
Beyond carbonyl compounds, these organometallic intermediates can react with a broad spectrum of other electrophiles, including:
Carbon dioxide (CO2): to yield the corresponding carboxylic acid.
Isocyanates: to form amides.
Alkyl halides: to introduce alkyl groups (though this can be less efficient than cross-coupling reactions).
Disulfides: to create thioethers.
This two-step sequence of metal-halogen exchange followed by electrophilic quenching provides a robust and versatile strategy for the synthesis of a wide range of 8-substituted-3-methoxyisoquinoline derivatives.
Electrophilic Aromatic Substitution and Directed Ortho-Metalation Strategies
Electrophilic Aromatic Substitution (EAS) and Directed Ortho-Metalation (DoM) are powerful strategies for the functionalization of aromatic rings. In the context of this compound, these reactions provide pathways to introduce new substituents onto the carbocyclic ring, with regiochemical outcomes determined by the directing effects of the existing groups and the reaction mechanism employed.
Electrophilic aromatic substitution on the isoquinoline nucleus preferentially occurs on the electron-rich benzene (B151609) ring at the C-5 and C-8 positions, as the pyridine (B92270) ring is significantly deactivated towards electrophiles. The reactivity of this compound in EAS reactions is further influenced by the electronic properties of its substituents.
Methoxy Group (-OCH₃): Located at the C-3 position on the pyridine ring, the methoxy group is a strong activating group due to its ability to donate electron density via resonance. However, its activating effect is primarily directed towards the pyridine ring, which is inherently electron-deficient and generally resistant to electrophilic attack. Its influence on the reactivity of the separate benzene ring is minimal.
Bromo Group (-Br): Located at the C-8 position on the benzene ring, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho, para-director because its lone pairs can donate electron density through resonance to stabilize the cationic Wheland intermediate formed during the attack.
Given these factors, electrophilic attack on this compound is expected to occur exclusively on the benzene ring. The bromine atom at C-8 will direct incoming electrophiles to the positions ortho (C-7) and para (C-5) to itself. The pyridine ring, along with the deactivating bromo group, renders the molecule less nucleophilic than unsubstituted benzene, likely requiring strong electrophiles or catalysts for substitution to occur.
| Position | Electronic Influence of Substituents | Predicted Reactivity towards Electrophiles |
|---|---|---|
| C-5 | para to the bromo group (-Br). Stabilized by resonance. | Favored site of attack. |
| C-7 | ortho to the bromo group (-Br). Stabilized by resonance. | Possible site of attack, but may be sterically hindered. |
| C-6 | meta to the bromo group (-Br). Less stabilized intermediate. | Disfavored site of attack. |
| Pyridine Ring (C-1, C-4) | Deactivated by the electronegative nitrogen atom. | Highly unlikely to undergo electrophilic attack. |
Directed ortho-metalation (DoM) is a powerful synthetic tool that utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond at the ortho position. This generates a stabilized organolithium intermediate that can be trapped with various electrophiles, offering high regioselectivity that is often complementary to classical EAS.
In this compound, there are two potential endogenous DMGs:
The Isoquinoline Nitrogen: The nitrogen atom can direct lithiation to the adjacent C-1 position.
The C-3 Methoxy Group: The oxygen atom of the methoxy group can direct lithiation to the C-4 position.
The competition between these two directing groups would determine the site of metalation. The relative directing ability of such groups can be complex and influenced by factors like the specific organolithium base used and the presence of chelating agents like TMEDA (tetramethylethylenediamine).
Functionalization at C-4 via the methoxy DMG or at C-1 via the nitrogen DMG would be considered local. However, the concept of "remote functionalization" in this context could refer to a multi-step sequence. For instance, after an initial DoM at C-4, a subsequent cross-coupling or rearrangement could lead to modification at a more distant site.
An alternative pathway for generating a specific organometallic intermediate is through halogen-metal exchange . The bromine atom at C-8 can be readily exchanged with lithium by treatment with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures. This would selectively generate an 8-lithioisoquinoline species, which can then react with a wide array of electrophiles. This method provides a reliable route to functionalize the C-8 position, which is not accessible via DoM directed by the groups on the pyridine ring.
Functional Group Interconversions of the Methoxy Substituent (e.g., demethylation, ether cleavage)
The 3-methoxy group is a key functional handle that can be converted into a hydroxyl group (a phenol (B47542) equivalent) through ether cleavage. This transformation is significant as it unmasks a potentially more reactive functional group that can participate in a different set of reactions, such as O-alkylation, acylation, or serving as a directing group in its own right. The cleavage of aryl methyl ethers is a common transformation in organic synthesis.
Two of the most prevalent reagents for this purpose are boron tribromide (BBr₃) and strong protic acids like hydrobromic acid (HBr).
Boron Tribromide (BBr₃): This is a powerful Lewis acid that readily coordinates to the ether oxygen. This coordination weakens the C-O bond, facilitating a nucleophilic attack on the methyl group by a bromide ion, which is generated from BBr₃. This method is often preferred for its high efficiency and relatively mild conditions (typically run in dichloromethane (B109758) at temperatures from -78 °C to room temperature).
Hydrobromic Acid (HBr): Strong acids like HBr can also cleave ethers. The reaction proceeds by protonation of the ether oxygen to form an oxonium ion, which makes the adjacent carbon atoms more electrophilic. A bromide ion then attacks the methyl group via an Sₙ2 mechanism. This method typically requires harsh conditions, such as heating at reflux in concentrated aqueous HBr, which may not be compatible with other sensitive functional groups in the molecule.
| Reagent | Typical Conditions | Mechanism | Key Considerations |
|---|---|---|---|
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temperature | Lewis acid-mediated cleavage | Highly effective but moisture-sensitive. Stoichiometry is crucial. |
| Hydrobromic Acid (HBr) | Concentrated aqueous solution, reflux | Sₙ2 attack on protonated ether | Harsh conditions, may cause side reactions. |
| Trimethylsilyl Iodide (TMSI) | CH₃CN or CH₂Cl₂, room temperature or reflux | Sₙ2 attack on silylated ether | Can be generated in situ from TMSCl and NaI. |
| Thiolates (e.g., Sodium Ethanethiolate) | DMF, reflux | Sₙ2 demethylation | Strong nucleophile, useful when acidic conditions must be avoided. |
Rearrangement Reactions and Annulation Pathways Involving the Isoquinoline Core
The isoquinoline core is a versatile scaffold for the construction of more complex, fused heterocyclic systems through rearrangement and annulation reactions. These reactions can build new rings onto the existing framework, leading to polycyclic structures often found in natural products and pharmacologically active compounds.
Annulation Reactions: Annulation, or ring-forming, reactions can be used to construct new rings fused to the isoquinoline core. The existing functional groups on this compound can serve as strategic handles for such transformations.
Transition Metal-Catalyzed Annulation: The C-8 bromine atom is an ideal handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki). An alkyne or alkene could be introduced at C-8, followed by an intramolecular cyclization onto the C-7 position to form a new six-membered ring, a common strategy in the synthesis of benzo[c]phenanthridine (B1199836) alkaloids. Similarly, annulation reactions involving C-H activation at the C-4 position, facilitated by the C-3 methoxy group, could be envisioned.
[4+2] Cycloaddition (Diels-Alder Reactions): Dihydroisoquinoline derivatives can act as dienes in Diels-Alder reactions to construct new six-membered rings. While the aromatic isoquinoline core itself is not a suitable diene, partial reduction or transformation into a reactive intermediate could enable such cycloadditions.
[3+2] Cycloaddition: Isoquinolinium ylides, formed by the N-alkylation of the isoquinoline nitrogen followed by deprotonation of an adjacent carbon, are effective 1,3-dipoles. These can undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkynes, alkenes) to form fused five-membered rings, such as the pyrrolo[2,1-a]isoquinoline (B1256269) system.
Rearrangement Reactions: While less common for the stable aromatic isoquinoline core itself, derivatives can undergo synthetically useful rearrangements.
Rearrangement of Isoquinoline-N-oxides: Isoquinoline can be oxidized at the nitrogen atom to form an N-oxide. These N-oxides can undergo rearrangements upon treatment with reagents like acetic anhydride (B1165640) or phosphoryl chloride, leading to the introduction of functional groups at C-1.
Beckmann or Schmidt Rearrangements: These are classical organic reactions that can be applied to precursors to construct the isoquinoline skeleton itself, rather than rearranging the pre-formed core.
The functional groups of this compound provide multiple avenues for engaging in these advanced transformations, making it a potentially valuable building block for the synthesis of complex polycyclic N-heterocycles.
Strategic Applications in Complex Molecular Synthesis
Utilization as a Versatile Building Block for Polyfunctionalized Isoquinolines
The dual functionality of 8-Bromo-3-methoxyisoquinoline makes it an exemplary building block for the synthesis of highly substituted isoquinoline (B145761) derivatives. The C-8 bromine atom is particularly amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon and heteroatom substituents. This reactivity is crucial for elaborating the isoquinoline core.
For instance, the 8-bromo position on related isoquinoline systems has been shown to readily participate in Sonogashira couplings. In a test coupling on a similar substrate, 8-bromoisoquinoline (B29762) reacted effectively with hex-1-yne in the presence of a palladium catalyst to yield the corresponding alkynylisoquinoline semanticscholar.org. This demonstrates the capacity to form new carbon-carbon bonds at this position, a key step in building more complex molecules. Other palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, can be similarly employed to introduce aryl, vinyl, and amino groups, respectively.
The 3-methoxy group, while less reactive, provides another site for modification. It can be demethylated to reveal a 3-hydroxyisoquinoline (B109430) (or its tautomeric isoquinolinone form), which can then be further functionalized. This hydroxyl group can be alkylated, acylated, or converted into a triflate for subsequent coupling reactions. The presence of this group also electronically influences the pyridine (B92270) ring of the isoquinoline system.
The following table summarizes the potential transformations that underscore the versatility of this compound as a building block.
| Position | Reaction Type | Reagents/Catalyst (Example) | Introduced Functional Group |
| C-8 (Bromo) | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | Aryl |
| C-8 (Bromo) | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI | Alkynyl |
| C-8 (Bromo) | Heck Coupling | Alkene, Pd(OAc)₂, PPh₃ | Alkenyl |
| C-8 (Bromo) | Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | Amino |
| C-3 (Methoxy) | Demethylation | BBr₃ or HBr | Hydroxyl (Isoquinolinone) |
| C-3 (Methoxy) | Nucleophilic Substitution | Strong nucleophiles (under harsh conditions) | Various |
This table represents potential reactions based on the known reactivity of similar 8-bromoisoquinoline and 3-methoxyisoquinoline (B3108412) systems.
Precursor in the Synthesis of Architecturally Diverse Heterocyclic Systems
Beyond simple functionalization, this compound is a valuable precursor for constructing more elaborate, fused heterocyclic systems. The strategic placement of the bromine atom at the C-8 position is pivotal for synthetic strategies aimed at annulating a new ring onto the isoquinoline core.
A primary application involves creating a linkage between the C-8 and C-1 positions to form a new fused ring. Research interests in fusing a third ring across these positions necessitated a starting material with a handle at the C-8 position, such as an 8-bromoisoquinoline derivative semanticscholar.org. The synthetic sequence typically involves a coupling reaction at the C-8 position to introduce a side chain, which is then cyclized onto the C-1 position of the isoquinoline ring. This approach allows for the creation of novel polycyclic aromatic and non-aromatic systems, significantly increasing the architectural diversity derivable from the initial scaffold.
For example, a side chain containing a nucleophilic group could be introduced via a Suzuki or Sonogashira reaction at the C-8 position. Subsequent intramolecular cyclization, potentially via an electrophilic attack on the C-1 position, would lead to the formation of a new five- or six-membered ring. This strategy is a powerful tool for accessing novel heterocyclic frameworks that are otherwise difficult to synthesize.
Role in Cascade Reactions and Tandem Processes for Molecular Complexity Generation
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a single synthetic event triggers a series of subsequent bond-forming transformations, rapidly building molecular complexity from simple starting materials google.com. While specific cascade reactions originating from this compound are not extensively documented, its structure is well-suited for inclusion in such sequences.
More commonly, cascade reactions are employed for the initial synthesis of the isoquinoline ring itself. For example, efficient one-pot syntheses of isoquinolines have been developed from the three-component reaction of aryl ketones, hydroxylamine, and alkynes, which involves a rhodium(III)-catalyzed C-H activation and cyclization sequence nih.gov. Similarly, palladium-catalyzed C-H activation has been used in cascade methods to synthesize isoquinolin-1(2H)-ones acs.org.
Once formed, a molecule like this compound could be a substrate in a subsequent tandem process. A hypothetical cascade could be initiated by a cross-coupling reaction at the C-8 position. If the coupled substituent contains a reactive group, it could trigger an intramolecular cyclization or rearrangement, leading to a complex polycyclic product in a single operation. The development of such processes is a key area of modern synthetic chemistry, valued for its elegance and efficiency google.com.
Scaffold for the Development of Advanced Chemical Libraries
In medicinal chemistry and drug discovery, the generation of chemical libraries containing a diverse set of related molecules is essential for screening against biological targets. This compound serves as an excellent core scaffold for library synthesis due to the reliable and versatile chemistry of the C-8 bromo position.
Using parallel synthesis techniques, the 8-bromo group can be subjected to a variety of palladium-catalyzed cross-coupling reactions, each with a different coupling partner, to rapidly generate a large library of analogues. By varying the boronic acid in a Suzuki reaction, the alkyne in a Sonogashira reaction, or the amine in a Buchwald-Hartwig reaction, chemists can systematically explore the structure-activity relationship (SAR) of the C-8 position. This approach is suitable for creating libraries of substituted isoquinolines acs.org.
The following table illustrates a conceptual design for a focused library based on the this compound scaffold.
| Scaffold | Reaction Type | Variable Reagent | Resulting Library Members |
| This compound | Suzuki Coupling | R¹-B(OH)₂, R²-B(OH)₂, R³-B(OH)₂... | 8-Aryl-3-methoxyisoquinolines |
| This compound | Sonogashira Coupling | R¹-C≡CH, R²-C≡CH, R³-C≡CH... | 8-Alkynyl-3-methoxyisoquinolines |
| This compound | Buchwald-Hartwig Amination | HNR¹R², HNR³R⁴, HNR⁵R⁶... | 8-Amino-3-methoxyisoquinolines |
This methodological approach allows for the systematic and efficient generation of novel chemical entities for biological evaluation.
Intermediate in the Total Synthesis of Natural Products and Bio-Inspired Compounds
Substituted isoquinolines are central components of numerous alkaloid natural products, many of which possess significant biological activity rsc.org. Therefore, functionalized isoquinolines like this compound are valuable intermediates in the total synthesis of these complex molecules. While its specific use may not be widely reported, its structure represents a key substitution pattern found in certain classes of tetrahydroisoquinoline alkaloids acs.orgnih.gov.
In a hypothetical synthetic pathway towards a complex natural product, this compound could be synthesized early on via a Pomeranz–Fritsch or Bischler–Napieralski type reaction nih.govresearchgate.net. The bromine at C-8 would serve as a crucial handle for a key late-stage bond formation, such as an intramolecular biaryl coupling to form an aporphine (B1220529) alkaloid core. The 3-methoxy group might be a required feature of the final target or could be converted to a hydroxyl group as needed.
The value of such an intermediate lies in its ability to allow for the controlled and sequential introduction of complexity. The isoquinoline core provides the foundational structure, while the bromo and methoxy (B1213986) groups offer the synthetic handles required to build up the intricate details of the natural product target.
Computational and Theoretical Investigations of 8 Bromo 3 Methoxyisoquinoline
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in characterizing the electronic nature of molecules. rsc.org For 8-Bromo-3-methoxyisoquinoline, DFT methods like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)) can be used to determine its molecular geometry, electronic distribution, and reactivity descriptors. researchgate.netfigshare.com
The electronic character of this compound is governed by the interplay of the electron-donating methoxy (B1213986) (-OCH₃) group at the C3 position and the electron-withdrawing bromo (-Br) group at the C8 position. The methoxy group increases electron density in the pyridine (B92270) ring through resonance, while the bromine atom withdraws electron density through its inductive effect. amerigoscientific.com This push-pull substitution pattern significantly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical stability and reactivity. figshare.com In this compound, the electron-donating methoxy group would be expected to raise the HOMO energy, while the bromo group would lower the LUMO energy, likely resulting in a moderately sized HOMO-LUMO gap, suggesting a stable yet reactive molecule. figshare.comnih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These values are illustrative and based on typical results for substituted isoquinolines.)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -5.8 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | ~ -1.5 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV | Relates to chemical stability and electronic transitions. figshare.com |
| Dipole Moment | ~ 2.5 D | Influences solubility and intermolecular interactions. researchgate.net |
Conformational Analysis and Steric Effects of Substituents
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. lumenlearning.com The core isoquinoline (B145761) ring system is aromatic and therefore largely planar. The primary conformational flexibility in this compound arises from the rotation of the methyl group of the methoxy substituent around the C3-O bond.
The most significant structural feature influencing the compound's conformation is the steric hindrance caused by the bromine atom at the 8-position. This position is peri to both the C1 carbon and the ring nitrogen. This steric bulk can influence the orientation of substituents, particularly at the C1 position if one were present, and can also affect the planarity of the bicyclic system, although significant deviation from planarity is unlikely without major strain.
The principle of minimizing steric strain dictates that substituents on a ring will adopt positions that reduce unfavorable interactions. libretexts.org In this case, the bromine atom's size creates a sterically crowded environment in its vicinity. This steric effect is a crucial factor in directing the approach of reagents in chemical reactions.
Table 2: Analysis of Substituent Steric Effects
| Substituent | Position | Expected Steric Influence |
|---|---|---|
| Bromo (-Br) | C8 | High steric bulk in the peri position, potentially hindering reactions at C1 and influencing the overall shape. |
| Methoxy (-OCH₃) | C3 | Moderate steric bulk with rotational freedom. Its preferred orientation will be one that minimizes interaction with adjacent protons. |
Mechanistic Studies of Reactions Involving the Compound (e.g., transition state analysis, energy profiles)
While specific experimental or computational mechanistic studies on this compound are scarce, DFT calculations are a standard method for investigating reaction mechanisms, including identifying intermediates and transition states and calculating their relative energies. nih.gov A plausible and synthetically important reaction for this compound is a transition-metal-catalyzed cross-coupling, such as a Suzuki-Miyaura reaction, at the C8-Br bond to form a new C-C bond. acs.org
A computational study of such a reaction would involve modeling the key steps of the catalytic cycle:
Oxidative Addition: The Ni(0) or Pd(0) catalyst inserts into the C8-Br bond. The energy barrier for this step would be influenced by the electron density at C8.
Transmetalation: The aryl group from the boronic acid derivative is transferred to the metal center.
Reductive Elimination: The two organic fragments couple, forming the final product and regenerating the catalyst. This step is often rate-determining and is sensitive to steric hindrance around the metal center. acs.org
The steric bulk of the peri-bromine and the electronic influence of the methoxy group would be critical. The methoxy group, being electron-donating, could slightly modulate the reactivity of the C-Br bond. The steric hindrance at the 8-position would significantly impact the energy of the transition state for reductive elimination. acs.org
Table 3: Illustrative Energy Profile for a Hypothetical Suzuki Coupling Reaction (Note: Energies are relative and for illustrative purposes to show a typical reaction profile.)
| Reaction Step | Species | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Substrate + Catalyst | 0.0 |
| Oxidative Addition | Transition State 1 (TS1) | +15.5 |
| Intermediate | Oxidative Addition Product | -5.0 |
| Transmetalation | Transition State 2 (TS2) | +12.0 |
| Reductive Elimination | Transition State 3 (TS3) | +20.0 (Rate-Limiting Step) |
| Products | Coupled Product + Catalyst | -25.0 |
Prediction of Chemical Reactivity and Selectivity via DFT Calculations
DFT calculations can go beyond electronic structure to predict specific sites of reactivity and selectivity. nih.gov Tools such as Molecular Electrostatic Potential (MEP) maps and Fukui functions are used for this purpose.
An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. For this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen atom due to its lone pair, identifying it as a prime site for protonation or coordination to electrophiles. Regions of positive potential (blue) would indicate sites susceptible to nucleophilic attack.
Fukui functions quantify the change in electron density at a specific point when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites in the molecule. researchgate.net The interplay between the electron-donating methoxy group and the electron-withdrawing bromo group would create a nuanced reactivity map. For instance, the methoxy group would activate the pyridine ring towards electrophilic substitution, while the bromine atom would be the site for metal-catalyzed coupling reactions.
Table 4: Predicted Reactive Sites in this compound
| Reaction Type | Predicted Primary Site | Reasoning |
|---|---|---|
| Electrophilic Attack (e.g., Protonation) | N2 (Nitrogen) | High negative electrostatic potential due to the electron lone pair. |
| Nucleophilic Substitution | C8 (Carbon bearing Bromine) | Via transition-metal catalysis (e.g., Suzuki, Buchwald-Hartwig). |
| Electrophilic Aromatic Substitution | C4 | Activated by the C3-methoxy group and less sterically hindered than C1. |
| Metalation (e.g., Lithiation) | C4 or C7 | Directed by the methoxy and bromo substituents, respectively. |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. mdpi.com An MD simulation of this compound, either in a solvent or interacting with a larger molecule like a protein, could reveal important behavioral characteristics.
The compound can participate in several types of non-covalent interactions:
π-π Stacking: The aromatic isoquinoline core can stack with other aromatic systems. rsc.org
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases.
Hydrogen Bonding: The nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors.
A simulation could, for example, model the aggregation of this compound molecules in solution, showing how they orient themselves to maximize favorable interactions like π-π stacking. nih.gov In a biological context, MD simulations could predict the binding mode of the molecule within an enzyme's active site, calculating binding free energies and identifying key stabilizing interactions. oup.com
Table 5: Potential Intermolecular Interactions and Their Typical Characteristics
| Interaction Type | Atoms Involved | Typical Energy (kcal/mol) | Importance |
|---|---|---|---|
| π-π Stacking | Isoquinoline rings | 2-10 | Crystal packing, aggregation, binding to aromatic residues. |
| Halogen Bonding | C-Br --- Nu: (Nucleophile) | 1-5 | Directional interaction, important in crystal engineering and ligand design. |
| Hydrogen Bonding | N --- H-D or O --- H-D (D=Donor) | 2-8 | Solvation, binding to polar residues in proteins. |
| Van der Waals | All atoms | < 1 | Contributes to overall stability and close packing. |
Catalytic Applications and Ligand Precursor Development
Exploration as a Precursor for N-Heterocyclic Carbene (NHC) Ligands
A thorough review of scientific databases and chemical literature indicates that 8-bromo-3-methoxyisoquinoline has not been reported as a precursor for N-heterocyclic carbene (NHC) ligands. While the isoquinoline (B145761) scaffold has been incorporated into the structure of some NHC ligands, there is no specific mention or study of the 8-bromo-3-methoxy substituted isoquinoline for this purpose. The synthesis of NHC precursors typically involves the quaternization of a nitrogen-containing heterocycle followed by deprotonation. Although theoretically possible to devise a synthetic route starting from this compound, no such research has been documented.
Integration into Chiral Ligand Frameworks for Asymmetric Catalysis
There is currently no available research demonstrating the integration of this compound into chiral ligand frameworks for asymmetric catalysis. Chiral ligands based on various heterocyclic scaffolds are numerous and play a crucial role in enantioselective synthesis. However, the specific utility of this compound as a building block or backbone for such ligands has not been explored in published studies. The development of chiral ligands often requires specific functional groups and steric properties that may not be readily accessible or advantageous with this particular substitution pattern on the isoquinoline core.
Role in Supported Catalysts or Heterogeneous Systems
The role of this compound in supported catalysts or heterogeneous systems is another area where scientific literature is silent. Heterogeneous catalysis often involves immobilizing a catalytically active species onto a solid support. While isoquinoline derivatives can be functionalized for such purposes, there are no reports of this compound being used in this context. Research in this field is extensive, but it has not yet encompassed this specific compound.
Application in Organocatalytic Transformations
In the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions, there is no documented application of this compound. Isoquinoline and its derivatives have been employed as organocatalysts in certain transformations, but the specific contribution or potential of the 8-bromo-3-methoxy substitution pattern has not been investigated. The electronic and steric effects of the bromo and methoxy (B1213986) groups at the 8- and 3-positions, respectively, could theoretically influence catalytic activity, but this remains a subject for future investigation.
Emerging Research Directions and Future Perspectives
Development of Novel and Environmentally Benign Synthetic Protocols
Traditional methods for synthesizing the isoquinoline (B145761) core, such as the Bischler–Napieralski, Pomeranz–Fritsch, and Pictet–Spengler reactions, are well-established but often require harsh conditions, toxic reagents, and strong acids, leading to environmental concerns and poor atom economy. rsc.orgmdpi.comresearchgate.net The future of isoquinoline synthesis is trending towards greener and more sustainable practices that align with the principles of green chemistry. nih.gov
Future research on the synthesis of 8-Bromo-3-methoxyisoquinoline is expected to focus on adopting these modern, eco-compatible strategies. rsc.orgrsc.org Key areas of development include:
Use of Benign Solvents and Recyclable Catalysts : Moving away from toxic organic solvents towards greener alternatives like water or polyethylene glycol (PEG) is a primary goal. nih.govniscpr.res.in Protocols using recyclable solid acid catalysts, such as Nafion® NR50, have been developed for other substituted isoquinolines and could be adapted. rsc.org Similarly, recyclable catalytic systems like Ru(II)/PEG-400 offer a path to more sustainable processes. niscpr.res.in
Transition-Metal-Free Reactions : To mitigate the environmental impact and cost associated with precious metal catalysts, transition-metal-free methods are highly desirable. rsc.orgorganic-chemistry.org Strategies involving the reaction of 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of bases like LiN(SiMe₃)₂ and Cs₂CO₃, represent a promising avenue. organic-chemistry.org
Energy-Efficient Processes : The application of microwave irradiation or photocatalysis can offer energy-efficient alternatives to high-temperature reactions. rsc.orgresearchgate.net For instance, a photocatalytic method using the organic photocatalyst 4CzIPN under blue LED light has been reported for synthesizing related isoquinoline structures under metal-free conditions. rsc.org
A comparison of traditional versus potential green synthetic approaches for the isoquinoline core is summarized below.
| Parameter | Traditional Methods (e.g., Pomeranz-Fritsch) | Emerging Green Protocols |
| Catalyst | Strong acids (e.g., P₂O₅, POCl₃) rsc.orgmdpi.com | Recyclable solid acids (Nafion), transition metals in benign media (Ru/PEG-400), or metal-free (photocatalysis) rsc.orgniscpr.res.inrsc.org |
| Solvent | Often harsh organic solvents rsc.org | Water, PEG-400, or solvent-free conditions nih.govniscpr.res.in |
| Energy Input | High temperatures niscpr.res.in | Microwave irradiation, visible light (LEDs) rsc.orgresearchgate.net |
| Byproducts | Environmentally detrimental byproducts rsc.org | Higher atom economy, fewer harmful byproducts nih.gov |
| Overall Profile | Low yields, narrow substrate scope, drastic conditions niscpr.res.in | Milder conditions, broader substrate tolerance, improved yields rsc.orgrsc.org |
Exploration of Unprecedented Reactivity and Reaction Design
The reactivity of this compound is largely dictated by its halogen substituent. Halogens on the homocyclic ring of isoquinoline generally exhibit reactivity similar to that of a halobenzene, making them ideal substrates for transition-metal-catalyzed cross-coupling reactions. iust.ac.ir The 8-bromo position is particularly well-suited for reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, which allow for the introduction of a wide array of carbon-based substituents. nih.gov
While these reactions are well-established, future research will likely focus on unprecedented transformations and novel reaction designs. One promising area is the exploration of photoredox catalysis to engage the bromo-isoquinoline moiety in new bond-forming reactions under mild conditions. Another avenue involves dearomative functionalization, where the aromaticity of the isoquinoline ring is temporarily disrupted to install new functional groups. For example, a regioselective HAT (hydrogen atom transfer)-promoted hydrosilylation has been shown to functionalize isoquinolines at the C7 position, suggesting that novel reduction pathways may be accessible. nih.gov
Furthermore, the interplay between the 8-bromo and 3-methoxy groups could be exploited for unique reactivity. For instance, directed C-H activation at the C7 position, influenced by the C8-bromo group, could enable the synthesis of polysubstituted isoquinolines that are otherwise difficult to access.
Integration into Advanced Materials Science and Supramolecular Assemblies
Isoquinoline derivatives are finding increasing use in materials science due to their unique photophysical and electronic properties. amerigoscientific.com They have been incorporated into polymers, conductive materials, optical materials, and sensors. amerigoscientific.com this compound is a prime candidate for an advanced building block in this field, with its synthesis and incorporation being a key focus.
The 8-bromo group serves as a versatile synthetic handle for incorporating the isoquinoline core into larger molecular systems. Future directions include:
Synthesis of Conjugated Polymers : The bromo group can be used in cross-coupling polymerization reactions (e.g., Suzuki or Stille polycondensation) to create conjugated polymers. The isoquinoline unit within the polymer backbone could impart desirable properties such as fluorescence, charge transport capabilities for organic electronics, or specific sensory responses.
Formation of Metal-Organic Frameworks (MOFs) : The nitrogen atom of the isoquinoline ring can act as a ligand to coordinate with metal ions. By first functionalizing the 8-position with a carboxylic acid or other linking group (via the bromo handle), this compound can be converted into a multitopic ligand for the synthesis of novel MOFs with potential applications in gas storage or catalysis. amerigoscientific.com
Supramolecular Assemblies : The planar, aromatic structure of the isoquinoline ring facilitates π-π stacking interactions, which are crucial for the formation of self-assembled supramolecular structures. By attaching recognition motifs at the 8-position, researchers can design and synthesize molecules that assemble into well-defined nanostructures like wires, sheets, or vesicles.
Interdisciplinary Research Opportunities in Chemical Biology
The isoquinoline scaffold is a common feature in biologically active molecules and approved drugs. nih.govmdpi.com This makes its derivatives, including this compound, attractive starting points for the synthesis of chemical tools to probe biological systems. Research in this area is strictly focused on the synthesis of these tools, such as chemical probes and inhibitors.
This compound can serve as a core scaffold for generating libraries of compounds for biological screening. The 8-bromo position provides a key site for diversification through parallel synthesis. Using cross-coupling reactions, a wide variety of fragments can be attached to the isoquinoline core, enabling the exploration of structure-activity relationships (SAR). nih.govresearchgate.net This approach is central to fragment-based drug discovery, where small fragments that bind to a biological target are identified and then merged or grown to create more potent molecules. researchoutreach.org
For example, isoquinoline-based hydroxamic acids have been synthesized and evaluated as potent histone deacetylase (HDAC) inhibitors. nih.gov A potential future research direction would involve using this compound as a starting material to synthesize novel classes of enzyme inhibitors or molecular probes. The synthesis could involve a Suzuki coupling at the 8-position to introduce a specific recognition element, followed by further modification of the molecule to incorporate a reporter tag (like a fluorophore) or a reactive group for covalent labeling of the target protein.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
For a molecule like this compound, AI and ML can be applied in several ways:
Reaction Optimization : The conditions for cross-coupling reactions at the 8-bromo position are critical for achieving high yields and avoiding side products. Bayesian optimization, a powerful ML algorithm, is particularly effective for optimizing multidimensional reaction parameters with a minimal number of experiments. ucla.edunih.gov This approach has been successfully applied to optimize flow chemistry processes and complex reactions like Buchwald-Hartwig and Suzuki couplings. rsc.orgucla.educam.ac.uk
Retrosynthesis Prediction : AI-powered tools can analyze the structure of a complex target molecule containing the this compound core and propose a step-by-step synthetic route, drawing from vast databases of known chemical reactions. cas.orgresearchgate.net
Predicting Novel Reactivity : By training on large datasets, ML models can identify subtle patterns in chemical reactivity that may not be obvious to a human chemist, potentially leading to the discovery of novel reactions or unexpected product outcomes.
A hypothetical application of Bayesian optimization for a Suzuki coupling reaction involving this compound is outlined in the table below. The algorithm would iteratively suggest experiments to efficiently navigate the parameter space and find the global optimum.
| Parameter Category | Variable | Range / Options |
| Catalyst | Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |
| Ligand | SPhos, XPhos, P(t-Bu)₃, RuPhos | |
| Base | Type | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK |
| Solvent | Medium | Toluene, Dioxane, THF, DMF |
| Reaction Conditions | Temperature (°C) | 80 - 120 |
| Concentration (M) | 0.05 - 0.2 |
This data-driven approach can significantly reduce the time and resources required to develop robust and efficient synthetic methods for derivatives of this compound. ucla.edunih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
